BRG1-Selective Binding: IV-255 Discriminates BRG1 from BRM, Unlike PFI-3 and IV-275
IV-255 selectively binds the BRG1 bromodomain without engaging BRM, a property that distinguishes it from both the progenitor compound PFI-3 and the analog IV-275. In cellular thermal shift assays (CETSA) using epitope-tagged bromodomains expressed in GBM cells, IV-255 increased the thermostability of the BRG1 bromodomain such that the protein band became nearly undetectable at 55.6°C (vs. 49.8°C for vehicle control). Critically, the thermal shift of the BRM bromodomain in IV-255-treated cells was similar to the vehicle control, confirming absence of BRM engagement. In contrast, IV-275 significantly increased the thermostability of both BRG1 and BRM bromodomains . PFI-3 is documented as a dual BRG1/BRM inhibitor with binding affinities for PB1 (Kd 54 nM), BRG1, and BRM .
| Evidence Dimension | BRG1 vs BRM bromodomain binding selectivity (CETSA thermal shift) |
|---|---|
| Target Compound Data | IV-255: BRG1 band undetectable at 55.6°C; BRM thermal shift similar to vehicle |
| Comparator Or Baseline | IV-275: Stabilises both BRG1 and BRM; PFI-3: Dual BRG1/BRM inhibitor (Kd PB1: 54 nM) |
| Quantified Difference | IV-255 binds BRG1 only (no BRM stabilisation); IV-275 binds both; IV-191 binds neither |
| Conditions | CETSA in MT330 GBM cells expressing epitope-tagged BRG1 or BRM bromodomains; inhibitor concentration 10 µM |
Why This Matters
For studies requiring pharmacological dissection of BRG1-specific versus BRM-mediated functions in SWI/SNF biology, IV-255 is the only structurally characterised analog in this series that provides clean BRG1-only engagement, avoiding confounding dual-pathway effects.
- [1] Next‐generation bromodomain inhibitors of the SWI/SNF complex enhance DNA damage and cell death in glioblastoma. J Cell Mol Med. 2023 Aug 18;27(18):2770–2781. (Section 3.5, Figs 3A, 3B) View Source
- [2] University of Tennessee Research Foundation. BROMODOMAIN INHIBITORS FOR CANCER THERAPY. US Patent Application Publication 2024/0316043 A1, September 26, 2024. (Fig. 8, PFI-3 reference) View Source
